Citrus red 2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Partially soluble in ethanol and vegetable oils

In water, 0.154 mg/L at 25 °C (est)

Synonyms

Canonical SMILES

Food Additive and Coloring Agent:

Citrus Red 2 (C.I. 12156) is primarily used as a food additive to enhance the color of the skin of oranges in the United States. It is a synthetic azo dye, meaning it contains nitrogen atoms linked to aromatic rings. While the FDA has approved its use since 1956, its safety has been a topic of debate due to potential carcinogenicity concerns [].

Carcinogenicity Concerns:

The International Agency for Research on Cancer (IARC) has classified Citrus Red 2 as a group 2B carcinogen, indicating it is "possibly carcinogenic to humans". This classification is based on animal studies, where high doses of the dye administered to rats showed some evidence of increased tumor formation []. However, it's important to note that these studies involved much higher concentrations than those typically found on the surface of oranges [].

Current Research:

While the primary application of Citrus Red 2 is in the food industry, there is limited scientific research exploring its use in other scientific contexts. Some studies have investigated its metabolism in rats, identifying several breakdown products in the bile and urine []. Additionally, research is ongoing to develop natural alternatives to Citrus Red 2 due to consumer concerns and potential health risks associated with synthetic dyes [].

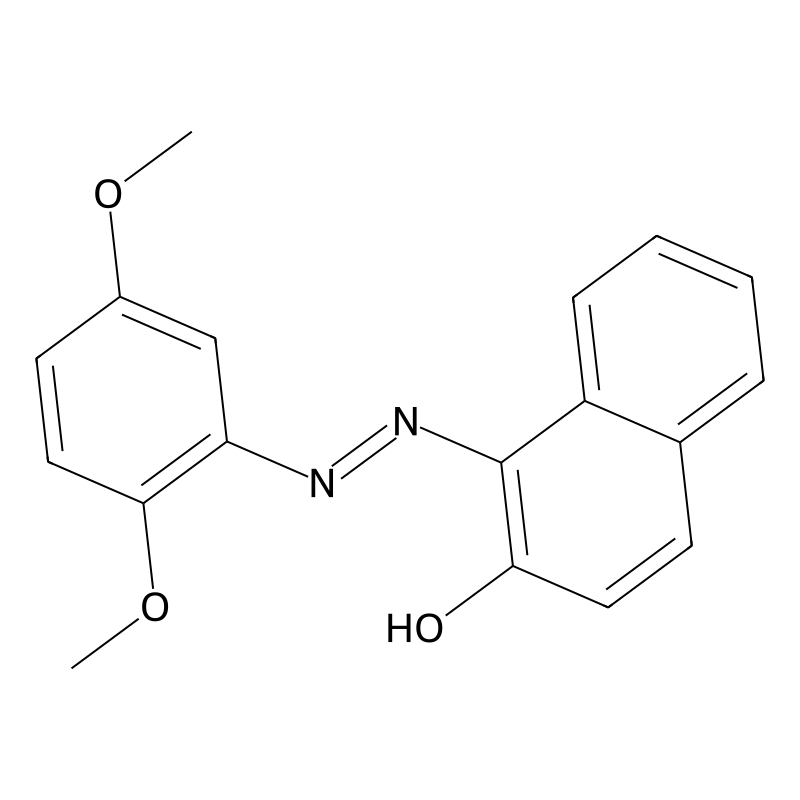

Citrus Red 2, also known as C.I. Solvent Red 80 or C.I. 12156, is a synthetic azo dye primarily used to enhance the color of citrus fruits, particularly oranges. Approved by the United States Food and Drug Administration in 1956, it is specifically permitted for use on the skin of oranges that are not intended for processing into juice. The compound appears as an orange to yellow solid or a dark red powder, with a melting point of 156 °C and a molecular formula of C₁₈H₁₆N₂O₃, corresponding to a molecular weight of approximately 308.34 g/mol .

Citrus Red 2 does not have a known biological function. Its primary purpose is to interact with light and impart an orange color to the skin of citrus fruits.

The International Agency for Research on Cancer (IARC) classifies Citrus Red 2 as possibly carcinogenic to humans (Group 2B) []. While no definitive studies have proven its carcinogenicity in humans, this classification warrants caution.

Citrus Red 2 is not permitted for use on oranges intended for processing into juice []. This regulation aims to minimize potential human exposure through consumption.

- Reduction: Citrus Red 2 can be reduced to form amines, which may lead to the generation of toxic gases when mixed with certain substances.

- Reactivity with Acids: The compound can react with acids to produce potentially hazardous byproducts, including toxic gases .

- Suspension Hazards: When suspended in air at specific concentrations, azo dyes like Citrus Red 2 can become explosive .

The synthesis of Citrus Red 2 involves the diazotization reaction of 2,5-dimethoxyaniline with 2-naphthol. This process generally follows these steps:

- Diazotization: A primary aromatic amine (2,5-dimethoxyaniline) is reacted with sodium nitrite in acidic conditions to form a diazonium ion.

- Coupling Reaction: The diazonium ion then couples with an electron-rich aromatic compound (2-naphthol) to form the azo linkage characteristic of this dye .

Citrus Red 2 is primarily utilized in the food industry for:

- Coloring Citrus Fruits: It enhances the visual appeal of oranges by imparting a vibrant orange hue to their skins.

- Regulatory Compliance: The FDA restricts its use to non-processing applications, allowing only minimal concentrations (up to 2 parts per million) on fruit skins intended for consumption .

Research on Citrus Red 2 has highlighted its interactions with various biological molecules:

- Binding Studies: It has been shown to bind with human serum albumin through electrostatic interactions, affecting the protein's microenvironment and structure.

- Potential Toxicity: Studies indicate that when Citrus Red 2 interacts with certain enzymes or proteins, it may lead to adverse biochemical effects .

Citrus Red 2 shares structural and functional similarities with other azo dyes. Here are some comparable compounds:

| Compound Name | Chemical Formula | Notes |

|---|---|---|

| Allura Red AC | C₁₄H₁₃N₂NaO₃S | Commonly used in food products; classified as safe by FDA. |

| Sunset Yellow FCF | C₁₄H₁₂N₂NaO₃S | Used as a food colorant; also azo-based. |

| Tartrazine | C₁₄H₉N₄NaO₃S | A widely used yellow dye; has different regulatory status. |

| Amaranth | C₁⁴H¹⁴N₂NaO³S | Used in food and cosmetics; controversial due to safety concerns. |

| Azorubine | C₁⁴H¹⁴N₂O₃S | Used in food coloring; similar safety concerns as Citrus Red 2. |

Uniqueness of Citrus Red 2

Citrus Red 2's unique application lies in its specific use for coloring citrus fruit skins rather than the edible portions. Additionally, its classification as a possible carcinogen adds a layer of regulatory scrutiny not necessarily applicable to all similar compounds, highlighting ongoing debates about synthetic dyes in food products .

Diazotization-Coupling Reaction Mechanisms

Citrus Red 2, chemically known as 1-(2,5-dimethoxyphenylazo)-2-naphthol, is synthesized through a two-stage diazotization-coupling reaction mechanism that represents one of the most fundamental processes in azo dye chemistry [2] [21]. The synthesis involves the formation of a diazonium salt from 2,5-dimethoxyaniline, followed by electrophilic aromatic substitution with 2-naphthol as the coupling component .

The diazotization process begins with the formation of nitrosonium ion from nitrous acid in the presence of hydrochloric acid [13]. The mechanism proceeds through protonation of nitrous acid followed by dehydration to generate the electrophilic nitrosonium species [15]. Primary aromatic amines react with the nitrosonium ion through nucleophilic attack, forming an initial adduct that undergoes subsequent proton transfers and molecular rearrangement to yield the diazonium salt [13] [15].

For Citrus Red 2 synthesis, 2,5-dimethoxyaniline serves as the diazo component, undergoing diazotization under acidic conditions at temperatures maintained between 0-5°C [2] [21]. The reaction mechanism involves formation of a nitrogen-nitrogen triple bond accompanied by expulsion of water, generating the highly reactive 2,5-dimethoxyphenyldiazonium chloride intermediate [13].

The coupling reaction follows classical electrophilic aromatic substitution principles, where the diazonium salt acts as the electrophile and 2-naphthol functions as the electron-rich nucleophile [4] [16]. The hydroxyl group on 2-naphthol activates the aromatic ring through resonance donation, directing the electrophilic attack to the ortho position relative to the hydroxyl substituent [4]. This reaction proceeds via formation of a resonance-stabilized carbocation intermediate, followed by proton elimination to restore aromaticity and complete azo bond formation [4] [16].

The coupling reaction is highly dependent on solution conditions, with optimal coupling occurring under slightly alkaline conditions where phenol exists predominantly as phenoxide ions [4]. The enhanced electron density in phenoxide species facilitates electrophilic attack by the diazonium cation, resulting in efficient azo compound formation [4] [15].

Optimization of Synthetic Parameters (Temperature, pH, Catalysts)

The synthesis of Citrus Red 2 requires precise control of reaction parameters to achieve optimal yield and product quality [21] . Temperature control during diazotization is critical, with reactions typically conducted at 0-5°C to maintain diazonium salt stability and prevent decomposition [2] [13]. Higher temperatures lead to increased side reactions and reduced yields due to diazonium salt decomposition [13] [21].

Solution acidity plays a fundamental role in both reaction stages [4] [15]. During diazotization, strong acidic conditions with hydrochloric acid concentrations of 1-2 molar are essential for nitrosonium ion formation and diazonium salt stabilization [2] [15]. The optimal pH range for diazotization typically falls between 1-2, ensuring maximum conversion of the aromatic amine while preventing hydrolysis reactions [13] [15].

For the coupling reaction, pH optimization requires careful balance between diazonium salt stability and coupling component activation [4]. The optimal pH range for phenolic coupling agents like 2-naphthol is 8-9, where sufficient phenoxide ion concentration exists without excessive alkalinity that would decompose the diazonium salt [4] [15]. pH values exceeding 10 result in diazonium salt decomposition to form unreactive diazotate species [4].

| Parameter | Diazotization Stage | Coupling Stage |

|---|---|---|

| Temperature (°C) | 0-5 [2] [13] | 0-10 [4] [21] |

| pH Range | 1-2 [13] [15] | 8-9 [4] [15] |

| Reaction Time (minutes) | 30-60 [2] [21] | 15-30 [4] |

| Stirring Rate (rpm) | 200-300 [21] | 150-250 |

Catalytic systems for Citrus Red 2 synthesis primarily involve acid catalysts for diazotization and base catalysts for coupling [15] [21]. Hydrochloric acid serves as both solvent and catalyst during diazotization, facilitating nitrosonium ion generation and maintaining optimal reaction conditions [13] [15]. Sodium hydroxide or sodium acetate buffers are employed during coupling to maintain appropriate pH conditions while providing sufficient basicity for phenoxide formation [4] .

Advanced catalytic approaches have explored the use of phase transfer catalysts to enhance reaction efficiency in industrial settings [21]. These systems allow for improved mass transfer between aqueous and organic phases, potentially increasing overall reaction rates and yields [21] .

Industrial-Scale Manufacturing Processes

Industrial production of Citrus Red 2 employs continuous or semi-batch reactor systems designed to handle the specific requirements of diazotization-coupling chemistry [21] [23]. Manufacturing facilities typically utilize jacketed reactor vessels with precise temperature control capabilities to maintain optimal reaction conditions throughout the synthesis process [23] .

The industrial process begins with preparation of reactant solutions in separate vessels [23]. The 2,5-dimethoxyaniline solution is prepared in dilute hydrochloric acid, while sodium nitrite solution is maintained at low temperature to prevent decomposition [21] [23]. These solutions are continuously fed into the diazotization reactor under controlled flow rates to maintain stoichiometric ratios [23].

Diazotization reactors in industrial settings typically operate as continuous stirred tank reactors with residence times of 45-90 minutes [21] [23]. Temperature control is achieved through glycol-cooled jackets maintaining reactor contents at 0-5°C [23]. Automated pH monitoring and control systems ensure optimal acidity levels throughout the reaction [21] .

The coupling stage utilizes separate reactor vessels where the diazonium salt solution is combined with pre-cooled 2-naphthol solution under alkaline conditions [23] . Industrial coupling reactors often employ specialized mixing systems to ensure rapid and homogeneous contact between reactants, minimizing side reactions and maximizing azo dye formation [21] [23].

| Process Parameter | Typical Industrial Range |

|---|---|

| Reactor Volume (L) | 5,000-20,000 [23] |

| Production Rate (kg/day) | 500-2,000 [21] [23] |

| Temperature Control Precision (°C) | ±0.5 [23] |

| pH Control Range | ±0.2 units |

| Residence Time Diazotization (min) | 45-90 [21] [23] |

| Residence Time Coupling (min) | 20-45 [23] |

Modern industrial facilities incorporate automated process control systems that monitor critical parameters including temperature, pH, flow rates, and reaction conversion in real-time [21] . These systems enable precise control of reaction conditions and immediate response to process variations, ensuring consistent product quality and optimal yields [23] .

Waste heat recovery systems are commonly integrated into industrial Citrus Red 2 production to improve energy efficiency [23]. The exothermic nature of the coupling reaction provides opportunities for heat recovery and process optimization [21] [23].

Purification Techniques and Quality Control Measures

Purification of Citrus Red 2 following synthesis involves multiple separation and purification stages designed to remove unreacted starting materials, by-products, and impurities [7] . The initial purification step typically involves filtration to separate the crude azo dye precipitate from the reaction mixture [22] .

Crystallization represents the primary purification method for Citrus Red 2, utilizing controlled cooling and solvent selection to achieve high purity products . The crude dye is typically dissolved in hot organic solvents such as ethanol or acetone, followed by controlled cooling to induce crystallization [22] . Recrystallization procedures may be repeated multiple times to achieve pharmaceutical or technical grade purity levels .

Solid-phase extraction techniques are employed for removal of ionic impurities and unreacted coupling components [7] [25]. Aminopropyl-bonded silica cartridges are commonly used for cleanup procedures, effectively removing polar impurities while retaining the azo dye product [7] [25].

Quality control analysis of Citrus Red 2 utilizes advanced analytical techniques to ensure product specifications are met [7] [25]. Ultra-performance liquid chromatography coupled with tandem mass spectrometry represents the gold standard for purity analysis and impurity profiling [7]. This technique provides detection limits as low as 0.05 micrograms per kilogram with excellent precision and accuracy [7].

| Analytical Parameter | Specification | Method |

|---|---|---|

| Purity (%) | ≥98.0 [7] [25] | High Performance Liquid Chromatography [7] |

| Moisture Content (%) | ≤0.5 | Karl Fischer Titration |

| Residual Solvents (ppm) | ≤1000 | Gas Chromatography [25] |

| Heavy Metals (ppm) | ≤10 | Inductively Coupled Plasma |

| Particle Size (μm) | 50-200 | Laser Diffraction |

High-performance liquid chromatography with diode array detection provides comprehensive analysis of Citrus Red 2 purity and related substances [25]. The method utilizes gradient elution with water-acetonitrile mobile phases and provides quantitative determination of the main component and potential impurities [7] [25].

Mass spectrometry analysis confirms molecular structure and identifies potential degradation products or synthesis by-products [7]. Multiple reaction monitoring modes enable selective detection of Citrus Red 2 while discriminating against interfering substances [7] [25].

Thermal analysis techniques including differential scanning calorimetry and thermogravimetric analysis provide information on thermal stability and purity assessment . These methods are particularly valuable for establishing storage conditions and shelf-life specifications .

Physical Description

Color/Form

Crystals

XLogP3

LogP

Melting Point

156 °C

UNII

GHS Hazard Statements

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Health Hazard

Other CAS

Wikipedia

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

General Manufacturing Information

In USA, color is permitted only for coloring skins of oranges that are not intended or used for processing, at level not exceeding 2 ppm on basis of wt of the whole fruit. (US Code of Federal Regulations, 1974).

Color additives were initially regulated in the United States under the U.S. Department of Agriculture's (USDA) Bureau of Chemistry. In 1906, the Food and Drugs Act was passed by Congress, which prohibited the use of poisonous or deleterious colors in confectionery and the coloring or staining of food to conceal damage or inferiority. In 1927, responsibility of the Food and Drugs Act was transferred to FDA. Increasing government oversight, the Federal Food, Drug, and Cosmetic Act (FFDCA) was passed in 1938 and established the three following categories for colors: FD&C: colors used in foods, drugs and cosmetics; D&C: colors used in drugs and cosmetics when in contact with mucous membranes or ingested; and Ext. D&C: colors used in products applied externally.

The joint FAO/WHO expert committee on food additives ... considers citrus red number 2, on basis of toxicological evidence, to be unsafe for use in food (FAO/WHO, 1973).

This color should not be used as a food additive.

The US International Trade Commission last reported US production of Citrus Red 2 (Solvent Red 80) in 1970 by two US manufacturers (Allied Chemical Corp and American Cyanamid)

Analytic Laboratory Methods

OSW RCRA Appendix VIII List, 40 CFR Part 261, Appendix VIII. HPLC, no detection limit reported